4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula and a molecular weight of 199.05 g/mol. It is classified as a pyrazole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound features a bromine atom at the fourth position of the pyrazole ring and a but-2-yn-1-yl substituent at the first position, making it structurally interesting for various research applications, particularly in pharmacology.
The synthesis of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 1-(but-2-yn-1-yl)-1H-pyrazole. The process can be summarized as follows:
This method has been noted for its efficiency and effectiveness in producing pyrazole derivatives with good yields.
The molecular structure of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole can be described using various structural representations:
InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
CC#CCN1C=C(C=N1)Br
These representations indicate that the compound consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) substituted with a butynyl group and a bromine atom. The presence of the triple bond in the butynyl group adds to the compound's reactivity and potential applications .
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing new compounds with enhanced biological activities .
The physical and chemical properties of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole are essential for its application in research:
These properties indicate that the compound is stable under standard laboratory conditions and can be handled safely for various applications.
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole has several potential applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: